2-(Dibutylphosphoryl)-2-hydroxypentanedioic acid
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Overview
Description
2-(Dibutylphosphoryl)-2-hydroxypentanedioic acid is an organic compound characterized by the presence of a dibutylphosphoryl group attached to a hydroxypentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylphosphoryl)-2-hydroxypentanedioic acid typically involves the phosphorylation of a suitable precursor molecule. One common method involves the reaction of dibutylphosphoric acid with a hydroxypentanedioic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a dehydrating agent like dicyclohexylcarbodiimide to facilitate the formation of the phosphoryl ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylphosphoryl)-2-hydroxypentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a phosphorylated ketone.
Reduction: The phosphoryl group can be reduced to a phosphine oxide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines in the presence of a base, such as sodium hydroxide, can facilitate substitution reactions.
Major Products
Oxidation: Formation of phosphorylated ketones.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphorylated derivatives.
Scientific Research Applications
2-(Dibutylphosphoryl)-2-hydroxypentanedioic acid has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Dibutylphosphoryl)-2-hydroxypentanedioic acid involves its ability to act as a phosphorylating agent. The phosphoryl group can interact with various molecular targets, such as enzymes or proteins, leading to the formation of phosphorylated intermediates. These intermediates can participate in further biochemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylphosphoryl)-2-hydroxypentanedioic acid
- 2-(Diphenylphosphoryl)-2-hydroxypentanedioic acid
- 2-(Dimethylphosphoryl)-2-hydroxypentanedioic acid
Uniqueness
2-(Dibutylphosphoryl)-2-hydroxypentanedioic acid is unique due to the presence of the dibutylphosphoryl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
61684-70-6 |
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Molecular Formula |
C13H25O6P |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
2-dibutylphosphoryl-2-hydroxypentanedioic acid |
InChI |
InChI=1S/C13H25O6P/c1-3-5-9-20(19,10-6-4-2)13(18,12(16)17)8-7-11(14)15/h18H,3-10H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
XFPBXLBOFHRHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C(CCC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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